

6-bromo-1-methyl-1H-indazol-5-ol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-bromo-1-methyl-1H-indazol-5-ol*

Cat. No.: *B1378883*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for **6-bromo-1-methyl-1H-indazol-5-ol**

Authored by a Senior Application Scientist

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition for cancer therapy, and applications in neurology. [1][2] This guide focuses on a specific, functionalized derivative, **6-bromo-1-methyl-1H-indazol-5-ol**, a molecule poised for further elaboration in drug discovery programs. The strategic placement of the bromo, methyl, and hydroxyl groups offers multiple points for chemical modification, making it a valuable building block for creating libraries of novel compounds.

This document provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed experimental protocols for **6-bromo-1-methyl-1H-indazol-5-ol**. The methodologies are grounded in established chemical principles and data from closely related analogues, offering a robust framework for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Profile

While experimental data for **6-bromo-1-methyl-1H-indazol-5-ol** is not extensively published, we can predict its key properties based on its structure and data from analogous compounds.

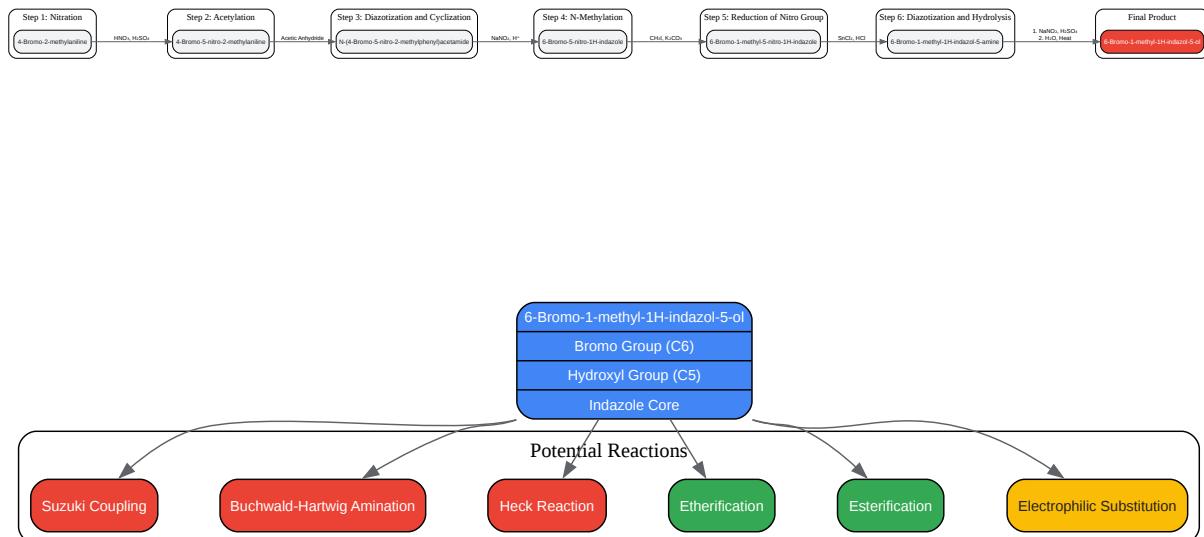
Table 1: Predicted Physicochemical Properties

Property	Predicted Value/Information	Rationale/Reference
Molecular Formula	C8H7BrN2O	Based on structure
Molecular Weight	229.06 g/mol	Calculated from formula
Appearance	Likely a solid at room temperature	Typical for substituted indazoles[3]
Melting Point	170-180 °C	Similar to related bromo-indazole derivatives
Solubility	Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in alcohols (e.g., methanol, ethanol)	General solubility for functionalized heterocycles
GHS Classification	Warning: Harmful if swallowed	Based on the GHS classification for the closely related 6-bromo-1-methyl-1H-indazole[4]

Spectroscopic Characterization

The structural elucidation of **6-bromo-1-methyl-1H-indazol-5-ol** would rely on a combination of spectroscopic techniques. Below are the expected spectral features, drawing parallels with known indazole derivatives.[5][6]

- ^1H NMR (in DMSO-d6):
 - N-CH3: A singlet around 3.8-4.0 ppm.


- Aromatic Protons: Two singlets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the protons at the C4 and C7 positions. The exact chemical shifts will be influenced by the electronic effects of the bromo and hydroxyl groups.
- OH: A broad singlet, the chemical shift of which will be concentration-dependent, likely appearing downfield (>9.0 ppm).
- Indazole C3-H: A singlet around 8.0-8.2 ppm.

- ¹³C NMR (in DMSO-d6):
 - N-CH₃: A signal around 35-40 ppm.
 - Aromatic and Heteroaromatic Carbons: Multiple signals in the range of 100-150 ppm. The carbon bearing the bromine (C6) and the carbon bearing the hydroxyl group (C5) will have characteristic chemical shifts.
- Mass Spectrometry (MS):
 - The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
- Infrared (IR) Spectroscopy:
 - A broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching of the hydroxyl group.
 - C-H stretching bands in the aromatic region (around 3000-3100 cm⁻¹) and aliphatic region (for the methyl group, around 2850-2950 cm⁻¹).
 - C=C and C=N stretching vibrations within the indazole ring system in the 1400-1600 cm⁻¹ region.

Proposed Synthesis Pathway

A robust and scalable synthesis is crucial for the utility of any chemical building block. Below is a proposed multi-step synthesis for **6-bromo-1-methyl-1H-indazol-5-ol**, starting from a

commercially available material. This pathway is designed based on well-established transformations in heterocyclic chemistry.[1][7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-3-methyl-1H-indazole | 1159511-73-5 [sigmaaldrich.com]
- 4. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 6-Bromo-3-methyl-1-tosyl-1H-indazole [smolecule.com]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- To cite this document: BenchChem. [6-bromo-1-methyl-1H-indazol-5-ol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1378883#6-bromo-1-methyl-1h-indazol-5-ol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com